2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol
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Overview
Description
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol This compound is characterized by the presence of a tetrahydrothiophene ring attached to an amino group, which is further connected to a propane-1,3-diol moiety
Preparation Methods
The synthesis of 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol typically involves the reaction of tetrahydrothiophene derivatives with amino alcohols. One common method is the chemo-selective reaction of the amino group with electrophiles to form functional diol intermediates, which are then cyclized to generate the desired compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of functional cyclic carbonate monomers and biodegradable polymers . In biology and medicine, it may be used in the development of pharmaceuticals and as a precursor for bioactive molecules. Industrial applications include its use in the production of high-purity chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The tetrahydrothiophene ring and amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol can be compared with similar compounds such as 2-amino-1,3-propanediol (serinol) and other amino alcohols. These compounds share structural similarities but differ in their functional groups and reactivity. For instance, serinol is a structural analogue of the amino acid serine and is used as an intermediate in various chemical processes . The unique tetrahydrothiophene ring in this compound distinguishes it from other amino alcohols and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(thiolan-3-ylamino)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c9-3-7(4-10)8-6-1-2-11-5-6/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXERDQNXWAMXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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